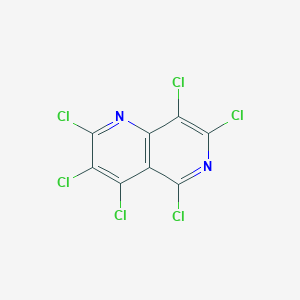

Perchloro-1,6-naphthyridine

Description

Overview of N-Heteroaromatic Scaffolds in Advanced Chemical Research

Nitrogen-containing heterocyclic compounds, or N-heteroaromatics, are fundamental building blocks in a vast array of chemical research fields. researchgate.net Their structural motifs are present in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net These scaffolds are integral to the development of functional materials, including luminescent compounds for Organic Light Emitting Diodes (OLEDs) and fluorescent molecular probes. chim.it The versatility of N-heteroaromatic systems stems from their unique electronic properties, which can be fine-tuned through synthetic modifications. chinesechemsoc.orgchemrxiv.org The introduction of nitrogen atoms into an aromatic system significantly influences its electronic distribution, stability, solubility, and intermolecular interactions, making these compounds highly valuable in materials science and medicinal chemistry. chinesechemsoc.org

Significance of Perhalogenation in Polycyclic Heteroaromatic Chemistry

Perhalogenation, the substitution of all hydrogen atoms on a molecule with halogen atoms, is a powerful strategy for modifying the properties of polycyclic aromatic and heteroaromatic compounds. google.com This technique can dramatically alter a molecule's electronic characteristics, stability, and reactivity. For instance, perchlorination, the replacement of hydrogen with chlorine, is known to enhance the reactivity of aromatic systems toward nucleophilic substitution. This is attributed to the strong electron-withdrawing nature of chlorine atoms, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). In the context of polycyclic heteroaromatics, perhalogenation can lead to the development of advanced materials with tailored optoelectronic functionalities. researchgate.net

Historical Context of Naphthyridine Derivatives and Their Structural Diversity

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. mdpi.com The first derivative was synthesized in 1893 by Reissert. uot.edu.ly There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org The synthesis of the complete family of parent naphthyridines was achieved over several decades, with the final member, 2,6-naphthyridine, being isolated in 1965. mdpi.com Naphthyridine derivatives have garnered significant attention due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govexlibrisgroup.comnih.govmdpi.com This has established them as "privileged scaffolds" in medicinal chemistry. mdpi.com The synthesis of these compounds often involves condensation reactions, with various methods developed to control isomer formation and improve yields. uot.edu.ly

Rationale for Investigating Perchloro-1,6-naphthyridine as a Model System

The investigation of this compound is driven by the convergence of the advantageous properties of both the naphthyridine core and perchlorination. The 1,6-naphthyridine (B1220473) scaffold itself is a versatile platform for creating ligands for various biological receptors. mdpi.com By subjecting this scaffold to perchlorination, researchers aim to create a highly electrophilic system with enhanced reactivity towards nucleophiles. This heightened reactivity opens up new avenues for synthesizing novel, highly substituted 1,6-naphthyridine derivatives that would be difficult to access through traditional methods. The study of this compound as a model system allows for a systematic exploration of the effects of perchlorination on the chemical and physical properties of the naphthyridine framework, paving the way for the design of new functional materials and complex molecules.

Structure

3D Structure

Properties

Molecular Formula |

C8Cl6N2 |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

2,3,4,5,7,8-hexachloro-1,6-naphthyridine |

InChI |

InChI=1S/C8Cl6N2/c9-2-1-5(15-7(13)3(2)10)4(11)8(14)16-6(1)12 |

InChI Key |

NATMFVCQEJDRHT-UHFFFAOYSA-N |

Canonical SMILES |

C12=C(C(=C(N=C1Cl)Cl)Cl)N=C(C(=C2Cl)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Perchloro 1,6 Naphthyridine

Nucleophilic Substitution Reactions in Perchlorinated Frameworks

The perchlorinated framework of Perchloro-1,6-naphthyridine is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing inductive effects of the six chlorine atoms, augmented by the electron-withdrawing nature of the two nitrogen atoms, create significant partial positive charges on the carbon atoms of the rings. This makes the molecule susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.compressbooks.pub

The reaction proceeds via a characteristic two-step addition-elimination mechanism. In the first step, the nucleophile attacks an electron-deficient carbon atom, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.compressbooks.pub The negative charge in this intermediate is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing substituents. In the second step, a chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.commsu.edu

Due to the arrangement of the nitrogen atoms in the 1,6-naphthyridine (B1220473) core, the positions ortho and para to the nitrogens (positions 2, 4, 5, and 7) are expected to be the most activated towards nucleophilic attack. The substitution of the first chlorine atom typically facilitates subsequent substitutions, which may occur under milder conditions. The reaction's regioselectivity can be influenced by the nature of the nucleophile and the specific reaction conditions.

| Nucleophile (Nu-) | Reagent Example | Potential Product | Reaction Conditions |

|---|---|---|---|

| Alkoxide (RO-) | Sodium Methoxide (NaOCH3) | Methoxy-pentachloro-1,6-naphthyridine | Alcohol solvent, moderate temperature |

| Amine (R2NH) | Piperidine | Piperidinyl-pentachloro-1,6-naphthyridine | Aprotic solvent, heat |

| Thiolate (RS-) | Sodium Thiophenoxide (NaSPh) | Phenylthio-pentachloro-1,6-naphthyridine | DMF or DMSO solvent |

| Hydroxide (OH-) | Sodium Hydroxide (NaOH) | Hydroxy-pentachloro-1,6-naphthyridine | Aqueous solvent, heat |

Radical Reactions and Their Pathways

Perchlorinated compounds can undergo reactions involving free radical intermediates, typically initiated by ultraviolet (UV) light or high temperatures. wikipedia.orglibretexts.org For this compound, the C-Cl bonds can undergo homolytic cleavage under such conditions to generate chlorine radicals and a naphthyridinyl radical. This initiation step begins a free-radical chain reaction. libretexts.orglibretexts.org

The radical chain reaction mechanism consists of three main phases:

Initiation: Homolytic cleavage of a C-Cl bond by UV radiation or heat to form initial radical species. libretexts.org

Propagation: The generated chlorine radical can abstract a chlorine atom from another this compound molecule, propagating the chain. The resulting naphthyridinyl radical is a reactive intermediate that can participate in further reactions. libretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through the combination of two chlorine radicals, two naphthyridinyl radicals, or one of each. libretexts.orglibretexts.org

These radical pathways can lead to dimerization, polymerization, or reactions with solvent molecules, depending on the specific conditions and substrates present.

Dehalogenation Reactions, Including Electrochemical Dechlorination

The chlorine atoms of this compound can be removed through dehalogenation reactions, most notably through electrochemical methods. Electrochemical dechlorination is a reductive process where electrons are transferred to the molecule, leading to the cleavage of C-Cl bonds and their replacement with C-H bonds upon workup. researchgate.netresearchgate.net

The mechanism typically involves a sequence of single-electron transfers. The this compound molecule accepts an electron to form a radical anion. This intermediate is unstable and rapidly expels a chloride ion to form a naphthyridinyl radical. This radical can then accept a second electron to form an anion, which is subsequently protonated by a proton source in the medium (like residual water or an added alcohol) to give the hydrodechlorinated product. researchgate.net This process can be repeated, leading to the stepwise removal of multiple chlorine atoms. The extent of dechlorination can be controlled by adjusting the applied potential and the duration of the electrolysis. researchgate.net The silver electrode has been shown to have a significant catalytic effect in such reductions. researchgate.net

Functionalization of the Perchlorinated Framework

Further diversification of the this compound scaffold can be achieved through functionalization reactions that introduce new carbon-carbon or carbon-heteroatom bonds. These methods often require initial modification of the perchlorinated structure.

The introduction of alkyl, aryl, or other organic groups can be accomplished using organometallic reagents. eolss.net Direct reaction of reagents like Grignard or organolithium compounds with this compound would likely lead to a complex mixture of substitution products. A more controlled approach involves a two-step strategy:

Initial Substitution: A single chlorine atom is first replaced via nucleophilic aromatic substitution with a less reactive group.

Metal-Halogen Exchange or Cross-Coupling: The resulting monochloro- or dichloro-naphthyridine derivative can then undergo metal-halogen exchange (e.g., with butyllithium) to generate a lithiated naphthyridine. This powerful nucleophile can then react with various electrophiles. Alternatively, palladium-catalyzed cross-coupling reactions (like Suzuki or Stille coupling) can be used to form new C-C bonds at specific positions. eolss.net

| Reaction Type | Reagents | Intermediate | Potential Product |

|---|---|---|---|

| Grignard Reaction | 1) Mg, THF; 2) Electrophile (e.g., CO2) | Naphthyridinylmagnesium chloride | Naphthyridine carboxylic acid |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | (Penta- or tetrachloro)-naphthyridine | Aryl-(polychloro)-naphthyridine |

| Stille Coupling | Organostannane, Pd catalyst | (Penta- or tetrachloro)-naphthyridine | Alkyl/Aryl-(polychloro)-naphthyridine |

| Metal-Halogen Exchange | 1) n-BuLi; 2) Electrophile (e.g., DMF) | Lithiated naphthyridine | Naphthyridine carboxaldehyde |

Chalcogenocyclization is a powerful method for constructing new heterocyclic rings containing sulfur, selenium, or tellurium. rsc.org Applying this reaction to the this compound framework would require a precursor that has been functionalized with both a chalcogen-containing nucleophilic group and an unsaturated moiety (such as an alkyne or alkene) in appropriate positions.

A hypothetical synthetic route could involve:

Initial Nucleophilic Substitution: Reaction of this compound with a nucleophile like 2-mercaptophenol or a protected propargyl thiol to introduce a side chain.

Intramolecular Cyclization: The resulting intermediate, now bearing both the chalcogen and the unsaturated system, could undergo intramolecular cyclization. This step is often promoted by electrophilic reagents or metal catalysts, leading to the formation of a new, fused chalcogen-containing ring onto the naphthyridine core.

This strategy allows for the construction of complex, polycyclic heteroaromatic systems derived from the perchlorinated starting material.

Mechanistic Investigations of Perchlorinated Naphthyridine Reactions

The reaction mechanisms for this compound are inferred from extensive studies on related perhalogenated and heteroaromatic systems.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is firmly established as a two-step, addition-elimination pathway. masterorganicchemistry.compressbooks.publibretexts.org The first step, the nucleophilic attack, is generally the rate-determining step. The formation of the intermediate Meisenheimer complex is facilitated by the ability of the electron-withdrawing chlorine atoms and ring nitrogens to stabilize the resulting negative charge through resonance and induction. The subsequent loss of the chloride leaving group is a rapid process that restores the highly stable aromatic system.

Radical Reactions: These transformations proceed via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. fiu.edumasterorganicchemistry.com The initiation requires energy (UV light or heat) to overcome the bond dissociation energy of a C-Cl bond, creating the initial radical pair through homolytic cleavage. wikipedia.orglibretexts.org The propagation steps involve a series of reactions where a radical reacts with a non-radical molecule to produce a new radical, thus continuing the chain. libretexts.org

Electrochemical Dechlorination: The mechanism involves a sequence of electron transfer and bond cleavage events. researchgate.net The initial electron transfer to the π-system of the naphthyridine ring forms a radical anion. This is followed by the rapid elimination of a chloride ion. The resulting radical can then be further reduced to an anion and subsequently protonated. researchgate.net The process highlights a competition between pathways involving sequential single C-Cl bond cleavages and potentially more complex routes involving carbene intermediates, depending on the electrode material and reaction conditions. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Advanced spectroscopic methods are indispensable for unequivocally determining the structure of novel or complex compounds. For a molecule like Perchloro-1,6-naphthyridine, with its rigid, electron-deficient, and fully chlorinated framework, these techniques would provide crucial information about its three-dimensional structure and bonding.

While this compound itself lacks protons, making standard ¹H NMR spectroscopy inapplicable, ¹³C NMR spectroscopy would be a powerful tool for its structural elucidation. The chemical shifts of the carbon atoms in the naphthyridine skeleton would be significantly influenced by the presence of the electron-withdrawing chlorine atoms.

In a hypothetical ¹³C NMR spectrum of this compound, one would expect to observe distinct signals for each of the unique carbon atoms in the molecule. The symmetry of the 1,6-naphthyridine (B1220473) core would dictate the number of distinct signals. The carbon atoms directly bonded to chlorine atoms would experience a significant downfield shift due to the deshielding effect of the electronegative halogens. Furthermore, the carbon atoms at the ring junctions and those adjacent to the nitrogen atoms would exhibit characteristic chemical shifts, providing a complete picture of the carbon framework.

To illustrate the expected data, consider the ¹³C NMR data for a related, albeit not perchlorinated, naphthyridine derivative. This data showcases the distinct chemical shifts for different carbon environments within the heterocyclic ring system.

Illustrative ¹³C NMR Data for a Substituted Naphthyridine Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 152.1 |

| C3 | 121.5 |

| C4 | 137.0 |

| C4a | 120.8 |

| C5 | 115.6 |

| C7 | 149.8 |

| C8 | 108.2 |

This table is illustrative and does not represent experimental data for this compound.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and heteronuclear single quantum coherence (HSQC), would be invaluable for assigning these signals definitively, especially in more complex, substituted analogs of this compound.

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement. For this compound (C₈Cl₆N₂), HRMS would be critical for confirming its elemental composition.

The most significant feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). For a molecule containing six chlorine atoms, the mass spectrum would exhibit a distinctive cluster of peaks for the molecular ion (M⁺), with the relative intensities of the peaks determined by the statistical distribution of the two isotopes. This isotopic pattern provides an unambiguous signature for the number of chlorine atoms present in the molecule.

The expected monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹⁴N, and ³⁵Cl), would be confirmed by HRMS with a high degree of accuracy, typically to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Expected HRMS Data for this compound (C₈Cl₆N₂)

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈Cl₆N₂ |

| Monoisotopic Mass | 337.8451 |

This table is based on theoretical calculations for this compound.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, one would expect to see characteristic absorption bands corresponding to the stretching and bending vibrations of the C-N and C-C bonds within the aromatic rings. The C-Cl stretching vibrations would also be prominent, typically appearing in the fingerprint region of the spectrum (below 1500 cm⁻¹). The absence of C-H stretching bands (typically around 3000 cm⁻¹) would be a key indicator of the perchlorinated nature of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Due to the high polarizability of the C-Cl bonds, the C-Cl stretching modes are expected to be strong in the Raman spectrum. The symmetric vibrations of the naphthyridine ring system would also be Raman active. For a centrosymmetric molecule, the rule of mutual exclusion would apply, meaning that vibrations that are IR active would be Raman inactive, and vice versa. The combination of FT-IR and Raman data would thus provide a more complete picture of the vibrational modes of the molecule.

Illustrative Vibrational Frequencies for Naphthyridine-related Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-N Stretch | 1350 - 1250 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

This table provides general ranges for related compounds and is not specific to this compound.

Photophysical Properties and Optical Behavior

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and other optical phenomena. The rigid, planar structure and the presence of nitrogen heteroatoms in the 1,6-naphthyridine core suggest that it could possess interesting photophysical properties. The extensive chlorination in this compound would be expected to significantly modulate these properties.

Many nitrogen-containing heterocyclic aromatic compounds exhibit fluorescence, and 1,6-naphthyridine derivatives have been shown to be fluorescent. nih.gov The fluorescence properties, including the quantum yield and lifetime, are highly dependent on the molecular structure and the surrounding environment.

For this compound, the presence of six heavy chlorine atoms would likely have a profound effect on its luminescence characteristics. The "heavy atom effect" is a well-known phenomenon that can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state. This would be expected to quench the fluorescence and potentially promote phosphorescence. Therefore, it is plausible that this compound would exhibit weak fluorescence but potentially measurable phosphorescence, especially at low temperatures.

The fluorescence quantum yield of some 1,6-naphthyridine derivatives has been reported to be in the range of 0.05-0.1 in various solvents, with fluorescence lifetimes of around 10 ns. nih.gov It is anticipated that the fluorescence quantum yield of this compound would be significantly lower than these values due to the heavy atom effect.

Hypothetical Photophysical Data for this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Fluorescence Quantum Yield | Very low | Heavy atom effect of chlorine enhances intersystem crossing, quenching fluorescence. |

| Luminescence | Potential for phosphorescence | Enhanced spin-orbit coupling due to heavy atoms could favor phosphorescence. |

This table presents a theoretical prediction of the photophysical properties of this compound.

Non-linear optical (NLO) materials have applications in technologies such as optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability, which is a measure of how easily the electron cloud of the molecule can be distorted by an intense electric field, such as that from a laser. Some 1,6-naphthyridine derivatives have been investigated for their NLO properties and have been shown to exhibit second harmonic generation. nih.gov

The NLO properties of this compound are difficult to predict without experimental or computational data. The electron-withdrawing nature of the chlorine atoms would significantly alter the electronic distribution within the naphthyridine core. While the introduction of strong electron-donating and electron-accepting groups is a common strategy for enhancing NLO properties, the uniform perchlorination of the naphthyridine ring presents a different electronic landscape. Theoretical calculations, such as those based on density functional theory (DFT), would be necessary to predict the hyperpolarizability of this compound and assess its potential as an NLO material.

Detailed Solvatochromic and Dipole Moment Analysis of this compound Remains Uncharacterized in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the advanced spectroscopic characterization of this compound, particularly concerning its electronic structure and dipole moment as determined through solvatochromic studies. Despite the existence of general studies on the solvatochromic properties of the broader 1,6-naphthyridine class of compounds, specific experimental or computational data for the perchlorinated derivative are not present in the surveyed literature.

Solvatochromism is a well-established phenomenon where the absorption or emission spectrum of a compound shifts in response to the polarity of the solvent. Such studies are instrumental in elucidating the differences in the dipole moment between the ground and excited electronic states of a molecule. The magnitude and direction of these spectral shifts, when analyzed with appropriate theoretical models, can provide quantitative estimates of these dipole moments, offering deep insights into the electronic redistribution upon excitation.

For the broader class of 1,6-naphthyridine derivatives, it has been noted that solvatochromism can be utilized to estimate the enhancement of dipole moments upon excitation. nih.gov However, the complete substitution of hydrogen with chlorine atoms in "this compound" would significantly alter its electronic and steric properties. The high electronegativity and the presence of lone pairs on the chlorine atoms would introduce complex electronic effects, including inductive withdrawal and potential resonance contributions, which would fundamentally influence its ground and excited state dipole moments.

Without specific experimental data from UV-Vis absorption or fluorescence spectroscopy of this compound in a range of solvents with varying polarities, it is not possible to construct the necessary data tables or perform the analysis required to determine its dipole moment. Furthermore, no computational studies detailing the electronic structure, molecular orbitals, or predicted spectral properties of this compound were identified.

Therefore, the detailed research findings and data tables requested for the "Solvatochromic Studies for Dipole Moment Analysis" of this compound cannot be provided, as this specific area of research appears to be unexplored in the available scientific literature.

Theoretical and Computational Chemistry of Perchloro 1,6 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic architecture of perchloro-1,6-naphthyridine. These ab initio and semi-empirical methods solve the Schrödinger equation to determine the molecule's electronic wave function, from which various properties can be derived. The resulting electronic structure reveals the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.

Key aspects of the electronic structure that inform reactivity include:

Electron Density Distribution: The presence of eight electron-withdrawing chlorine atoms significantly polarizes the naphthyridine core. Calculations can map this distribution, identifying electron-deficient (electrophilic) and electron-rich (nucleophilic) sites.

Molecular Electrostatic Potential (ESP): An ESP map provides a visual representation of the charge distribution. For this compound, the map would likely show positive potential around the carbon atoms and the ring nitrogen atoms (due to inductive effects and lone pair delocalization), indicating susceptibility to nucleophilic attack. Negative potential would be concentrated around the chlorine atoms. nih.gov

Atomic Charges: Methods like Mulliken population analysis can assign partial charges to each atom, quantifying the inductive effects of the chlorine substituents. nih.gov

These calculations provide a foundational, quantitative picture of the molecule's electronic properties, which is essential for predicting its chemical behavior and reactivity patterns. researchgate.net

Molecular Orbital Theory Applications, Including Hückel Calculations for Regioselectivity

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. For a π-conjugated system like this compound, Frontier Molecular Orbital (FMO) theory is particularly useful for predicting reactivity.

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and localization indicate its ability to accept electrons (electrophilicity). In this compound, the numerous chlorine atoms are expected to significantly lower the energies of both the HOMO and LUMO, rendering the molecule a potent electrophile.

Hückel Molecular Orbital (HMO) Calculations: While a simplified method, Hückel theory can provide a qualitative understanding of the π-electron system in the naphthyridine core. By treating the π-system separately, it calculates the energies and coefficients of the π-molecular orbitals. utdallas.edu These coefficients can be used to predict the most likely sites for electrophilic and nucleophilic attack, thus determining the regioselectivity of reactions. For instance, the site with the largest LUMO coefficient is often the preferred location for nucleophilic attack.

The table below illustrates the type of data generated from FMO analysis, which is crucial for predicting chemical reactions.

| Molecular Orbital | Property | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO | Energy | -8.5 eV | Low nucleophilicity; resistant to oxidation |

| LUMO | Energy | -3.0 eV | High electrophilicity; susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Energy Difference | 5.5 eV | High kinetic stability; low polarizability |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. researchgate.net DFT studies on this compound can provide highly reliable data on its geometry, electronic properties, and vibrational spectra. mdpi.com

Common applications of DFT for this molecule include:

Geometry Optimization: DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to calculate the molecule's lowest-energy structure. researchgate.net This provides precise bond lengths, bond angles, and dihedral angles, revealing any distortions from planarity caused by steric strain among the chlorine atoms.

Vibrational Analysis: Calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. This is useful for characterizing the compound and confirming its structure by comparing theoretical spectra with experimental data. mdpi.com

Electronic Properties: DFT is also used to calculate the HOMO-LUMO energies and generate ESP maps with higher accuracy than simpler methods. ias.ac.inias.ac.in

The following table presents hypothetical structural parameters for this compound as would be obtained from a DFT geometry optimization.

| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |

| Bond Length | C-Cl | 1.72 Å |

| C-N | 1.34 Å | |

| C-C (ring fusion) | 1.42 Å | |

| Bond Angle | C-N-C | 117.5° |

| N-C-C | 123.0° | |

| C-C-Cl | 119.0° |

Computational Modeling of Reaction Mechanisms and Transition States

A significant advantage of computational chemistry is its ability to model entire reaction pathways, providing insights that are difficult to obtain experimentally. For this compound, this is particularly valuable for understanding its reactions with nucleophiles.

Computational modeling of reaction mechanisms involves:

Locating Stationary Points: DFT calculations can identify the structures of reactants, intermediates, transition states, and products along a reaction coordinate.

Transition State (TS) Theory: The transition state is the highest energy point on the reaction pathway. By locating the TS structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified TS is correct for the reaction of interest. ias.ac.in

For example, modeling the nucleophilic aromatic substitution (SNAr) on the this compound ring would allow researchers to determine which chlorine atom is most readily displaced and to calculate the energy profile of the entire multi-step process.

Analysis of Non-Covalent Interactions within Perchlorinated Naphthyridine Systems

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and solubility of molecules. mdpi.com In perchlorinated systems, these interactions are dominated by the unique properties of the chlorine substituents.

Key non-covalent interactions relevant to this compound include:

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. This occurs due to an anisotropic distribution of electron density on the chlorine atom, creating a region of positive electrostatic potential (the σ-hole) opposite the C-Cl bond, which can interact favorably with nucleophiles or lone pairs.

π-π Stacking: The electron-deficient π-system of the perchlorinated naphthyridine core can engage in strong stacking interactions with electron-rich aromatic rings. These interactions are important for crystal engineering and the formation of molecular complexes.

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions based on the electron density and its derivatives, providing a detailed map of attractive and repulsive forces within and between molecules. mdpi.comnih.gov

Based on comprehensive searches of available scientific literature, there is no specific information available for the chemical compound “this compound” or its synonym "octachloro-1,6-naphthyridine". Consequently, it is not possible to generate an article detailing its coordination chemistry, electron transfer processes, electrochemistry, or catalytic applications as requested in the provided outline.

Therefore, none of the sections or subsections of the provided outline can be addressed with scientifically accurate and specific information for the target compound.

Applications in Materials Science and Technology

Utilization as Functional Chromophores

The 1,6-naphthyridine (B1220473) scaffold is inherently chromophoric, and fused polycyclic 1,6-naphthyridine derivatives are noted for their interesting optical and electrochemical properties, positioning them as promising organic luminescence materials. nih.gov The introduction of chlorine atoms is expected to significantly modify these properties. Perchlorination of polyaromatic hydrocarbons has been shown to cause a redshift in the optical absorption onset. acs.org This bathochromic shift could be advantageous in tuning the light-absorbing characteristics of chromophores for specific applications, such as in dyes and pigments. The high density of lone-pair electrons on the chlorine atoms can also influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the functioning of many modern chromophores.

Role in Organic Semiconductor Materials

The development of novel organic semiconductors is crucial for the advancement of flexible and low-cost electronic devices. While derivatives of the isomeric 1,5-naphthyridine (B1222797) have been investigated as multifunctional organic semiconductor materials, the potential of Perchloro-1,6-naphthyridine remains an area of active exploration. nih.gov A critical effect of perchlorination on polyaromatic hydrocarbons is a substantial increase in electron affinity and ionization energy. acs.org Theoretical studies on dibenzochrysene have shown that perchlorination can nearly triple the electron affinity. acs.org This enhancement of electron-accepting character suggests that this compound could function as a potent n-type organic semiconductor. The planarity of the naphthyridine core, combined with the potential for intermolecular chlorine-chlorine interactions, could facilitate ordered packing in the solid state, which is beneficial for charge transport.

| Property | Effect of Perchlorination | Implication for Organic Semiconductors |

| Electron Affinity | Significantly Increased | Enhanced n-type semiconductor behavior |

| Ionization Energy | Increased | Improved stability against oxidation |

| Optical Absorption | Redshifted | Tunable bandgap |

Integration into Extended Polycyclic Heteroaromatic Systems (e.g., Nanographenes)

The bottom-up synthesis of nanographenes and other extended polycyclic heteroaromatic systems allows for the precise incorporation of functionalities to tune their properties. Nitrogen-containing polyaromatic compounds are of particular interest due to their modified electronic and self-assembly characteristics. While the direct use of this compound in nanographene synthesis is not yet widely documented, its properties make it an intriguing building block. The high chemical stability imparted by the perchlorinated structure could be advantageous during the often harsh conditions of cyclization and aromatization reactions used in nanographene synthesis. Furthermore, the presence of nitrogen atoms and the modified electronic landscape due to the chlorine atoms could lead to novel electronic and catalytic properties in the resulting nanographene structures.

| Naphthyridine Isomer | Application in OLEDs |

| 1,8-Naphthyridine | Emitter and Electron-Transport Material |

| 1,5-Naphthyridine | Host and Electron-Transport Material |

Catalytic Applications Beyond Coordination Chemistry

The catalytic properties of 1,6-naphthyridine derivatives have been reported. wikipedia.org Furthermore, chlorinated aromatic compounds can themselves be involved in catalytic processes, both as substrates for dechlorination and as active components in certain reactions. mdpi.com The electron-deficient nature of the this compound ring system, induced by the numerous chlorine atoms, could enable it to act as a Lewis acid catalyst in various organic transformations. Additionally, the potential for the molecule to participate in redox processes suggests its possible application in electrocatalysis or photocatalysis. The catalytic activity of copper compounds, for instance, has been shown to be effective in the formation of chlorinated aromatics from fly ash. researchgate.net This hints at the broader catalytic relevance of chlorinated heterocyclic systems.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes to Perchlorinated Naphthyridines

The primary obstacle to exploring the chemistry of perchloro-1,6-naphthyridine is the absence of an established synthetic route. Future research must prioritize the development of efficient and scalable methods for its preparation. The direct chlorination of the parent 1,6-naphthyridine (B1220473) or its hydroxylated precursors presents the most logical starting point.

Exhaustive chlorination of heteroaromatic nuclei often requires harsh conditions and potent reagents due to the deactivating effect of successively added chlorine atoms. A promising approach involves the use of a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at elevated temperatures. This combination has proven effective for the chlorination of various nitrogen heterocyles, such as pyridines and pyrimidines, and is considered a robust chlorinating agent. indianchemicalsociety.comindianchemicalsociety.comnih.govresearchgate.net The reaction would likely proceed via the initial conversion of a dihydroxy-1,6-naphthyridine precursor to the perchlorinated target.

Alternative strategies could involve late-stage gas-phase chlorination at high temperatures, a method used for producing other perchlorinated aromatic compounds. The development of milder, potentially catalyzed, C-H chlorination methods would represent a significant advancement, though this remains a substantial challenge for electron-deficient systems.

Table 1: Proposed Synthetic Pathways to this compound

| Starting Material | Reagents and Conditions | Predicted Product | Rationale |

|---|---|---|---|

| 1,6-Naphthyridine-x,y-diol | Excess PCl₅/POCl₃, 150-200°C, sealed vessel | This compound | Standard, forceful method for converting hydroxy-N-heterocycles to chloro-derivatives. indianchemicalsociety.com |

| 1,6-Naphthyridine | Cl₂ gas, >300°C, potentially with a catalyst | This compound | Analogous to industrial synthesis of other perchlorinated aromatics. |

Exploration of Perchlorinated 1,6-Naphthyridine in Advanced Catalysis

The unique electronic and steric properties of this compound make it an intriguing candidate as a ligand in coordination chemistry and catalysis. The two nitrogen atoms provide a bidentate chelation site, while the perchloro-substitution imparts several key features:

Extreme Electron Deficiency: The powerful inductive effect of the six chlorine atoms will render the nitrogen atoms very poor σ-donors. Ligands of this type can stabilize low-valent metal centers and promote reductive elimination steps in catalytic cycles.

Steric Hindrance: The bulky chlorine atoms flanking the nitrogen coordination sites can create a well-defined pocket around a metal center, potentially leading to high selectivity in catalytic transformations.

Chemical Robustness: Perhalogenated aromatic compounds are known for their high thermal and chemical stability. taylorandfrancis.com This could lead to highly durable catalysts that resist degradation under harsh reaction conditions.

Future research should focus on synthesizing transition metal complexes of this compound and evaluating their performance in challenging catalytic reactions, such as C-H activation, polymerization, and electrocatalysis.

Rational Design of Perchlorinated Naphthyridine-Based Functional Materials

Perchlorinated aromatic hydrocarbons exhibit distinct physical and electronic properties that make them suitable for advanced materials applications. semanticscholar.orgwikipedia.org It is hypothesized that this compound could serve as a fundamental building block for a new class of functional materials.

n-Type Organic Semiconductors: The high electron affinity expected for this molecule, a direct consequence of perchlorination, is a key characteristic for n-type semiconductors used in organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Flame Retardants: High halogen content is a well-known feature of many flame-retardant materials. The incorporation of this compound units into polymer backbones could impart significant fire resistance.

High-Performance Polymers: The predicted rigidity and chemical inertness of the this compound core could be exploited in the synthesis of polymers with exceptional thermal stability and resistance to chemical degradation, suitable for aerospace and other demanding applications.

The rational design of these materials will involve synthesizing monomers and polymers incorporating the perchlorinated scaffold and systematically characterizing their thermal, electronic, and mechanical properties.

Advanced Computational Approaches for Predicting Properties and Reactivity

Given the synthetic challenges, in silico studies are an indispensable tool for predicting the fundamental properties of this compound before its synthesis is achieved. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide reliable insights into its structure, stability, and electronic characteristics. nih.govnih.gov

Key properties that can be predicted include:

Molecular Geometry: Precise C-Cl, C-N, and C-C bond lengths and angles, as well as the degree of planarity of the bicyclic system.

Electronic Structure: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting redox behavior and suitability for electronic applications. The HOMO-LUMO gap is a key indicator of electronic transitions.

Spectroscopic Signatures: Predictions of ¹³C NMR chemical shifts, infrared vibrational frequencies, and UV-Visible absorption spectra can provide crucial data that will later aid in the characterization of the synthesized molecule. nih.gov

Reactivity Mapping: Calculation of the molecular electrostatic potential can identify sites susceptible to nucleophilic or electrophilic attack, guiding the exploration of its derivative chemistry.

Table 2: Predicted Properties of this compound via DFT Calculations

| Property | Predicted Value / Characteristic | Implication |

|---|---|---|

| Molecular Geometry | Near-planar structure, C-Cl bond length ~1.72 Å | Facilitates π-stacking in solid-state materials. |

| HOMO Energy | Very low (highly negative value) | High resistance to oxidation. |

| LUMO Energy | Low (approaching 0 eV or slightly negative) | High electron affinity; suitable for n-type materials. |

| HOMO-LUMO Gap | Large | High kinetic stability; likely colorless or pale yellow. |

| ¹³C NMR Shifts | Carbons bonded to Cl expected in 130-150 ppm range | Key data for structural verification. |

Synergistic Research Across Synthetic, Spectroscopic, and Theoretical Disciplines

The successful exploration of this compound and its derivatives will not be achieved through isolated efforts. A deeply synergistic approach is required, integrating the disciplines of synthetic, spectroscopic, and theoretical chemistry.

Computational predictions (Section 8.4) should be used to assess the feasibility and potential outcomes of proposed synthetic routes (Section 8.1). Theoretical models can help identify the most promising molecular designs for specific applications in catalysis (Section 8.2) and materials science (Section 8.3). As synthetic routes are established, advanced spectroscopic and crystallographic characterization will be essential to validate the theoretical predictions. This iterative cycle of prediction, synthesis, and characterization will accelerate the development of this novel class of compounds, unlocking their full scientific potential and paving the way for new discoveries in the chemistry of perchlorinated aza-aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.